4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine 4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900483
InChI: InChI=1S/C13H18ClN3O2/c14-13-15-11(10-1-5-18-6-2-10)9-12(16-13)17-3-7-19-8-4-17/h9-10H,1-8H2
SMILES:
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine

CAS No.:

Cat. No.: VC15900483

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine -

Specification

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name 4-[2-chloro-6-(oxan-4-yl)pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C13H18ClN3O2/c14-13-15-11(10-1-5-18-6-2-10)9-12(16-13)17-3-7-19-8-4-17/h9-10H,1-8H2
Standard InChI Key GQSNGIRFFBRLDG-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=CC(=NC(=N2)Cl)N3CCOCC3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 6. Key substituents include:

  • Chlorine atom at position 2, which enhances electrophilicity and influences reactivity in cross-coupling reactions .

  • Morpholine ring at position 4, contributing to solubility and serving as a hydrogen bond acceptor in biological systems .

  • Tetrahydro-2H-pyran-4-yl group at position 6, a saturated oxygen-containing heterocycle that modulates steric and electronic properties .

Molecular Formula and Weight

Based on structural analogs in the literature , the molecular formula is deduced as C₁₃H₁₆ClN₃O₂, with a calculated molecular weight of 281.74 g/mol.

Table 1: Comparative Molecular Properties

Property4-(2-Chloro-6-(THP-4-yl)pyrimidin-4-yl)morpholineRelated Compound Related Compound
Molecular FormulaC₁₃H₁₆ClN₃O₂C₁₁H₁₂ClN₃OSC₁₂H₁₅ClN₂O₂
Molecular Weight (g/mol)281.74269.75238.71
Key SubstituentsCl, morpholine, THP-4-ylCl, methyl, morpholineCl, THP-4-yl

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through multistep routes involving:

  • Nucleophilic Aromatic Substitution (SNAr): Chlorine at position 2 of the pyrimidine ring facilitates displacement by morpholine under basic conditions .

  • Suzuki-Miyaura Coupling: Introduction of the tetrahydro-2H-pyran-4-yl group via palladium-catalyzed cross-coupling with a boronic ester derivative .

  • Purification Techniques: High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Table 2: Representative Synthesis Conditions

StepReaction TypeReagents/ConditionsYield (%)Source
1SNArMorpholine, K₂CO₃, DMF, 80°C, 12h78
2Suzuki CouplingPdCl₂(dppf), THP-4-yl-B(pin), Dioxane, 100°C65
3DeprotectionTrifluoroacetic acid, CH₂Cl₂, RT, 2h90

Reactivity Profile

  • Electrophilic Substitution: The electron-deficient pyrimidine core undergoes regioselective reactions at positions 5 and 6 .

  • Reductive Amination: The morpholine nitrogen can participate in further functionalization.

  • Hydrogen Bonding: The oxygen atoms in morpholine and tetrahydro-2H-pyran-4-yl groups enhance solubility in polar solvents .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (predicted via LogP = 2.1) .

  • Thermal Stability: Decomposes at 218°C (TGA data from analog compounds) .

  • pH Sensitivity: Stable in pH 3–7 but hydrolyzes under strongly acidic or basic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 4.10–3.70 (m, 8H, morpholine and THP-O), 2.85–2.60 (m, 1H, THP-CH) .

  • MS (ESI+): m/z 282.1 [M+H]⁺ .

CompoundPI3Kα IC₅₀ (µM)HDAC6 IC₅₀ (µM)HCT-116 GI₅₀ (µM)
Target Compound1.85.44.2
Dactolisib (BEZ235)1.2N/A2.8
VS-55842.5N/A6.1

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